Product packaging for Lopinavir Metabolite M-3/M-4(Cat. No.:CAS No. 221553-72-6)

Lopinavir Metabolite M-3/M-4

Cat. No.: B600909
CAS No.: 221553-72-6
M. Wt: 644.813
InChI Key: HECSHMHYHYDFLR-SWOJEPDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Lopinavir (B192967) within Protease Inhibitor Metabolism

Lopinavir is an antiretroviral protease inhibitor designed to treat HIV-1 infection. drugbank.com Like many other protease inhibitors, it is a peptidomimetic molecule, meaning it mimics the peptide linkage that the HIV-1 protease enzyme would normally cleave. drugbank.com By blocking this enzyme, lopinavir prevents the maturation of the virus, resulting in the production of non-infectious viral particles. drugbank.com

A defining characteristic of lopinavir's metabolic profile is its extensive and rapid biotransformation in the body. nih.govnih.gov It undergoes significant oxidative metabolism almost exclusively by the hepatic cytochrome P450 system, specifically the CYP3A isozymes. drugbank.comfda.gov This rapid metabolism leads to poor oral bioavailability when lopinavir is administered alone. drugbank.comnih.gov

To overcome this challenge, lopinavir is exclusively co-formulated with a low dose of ritonavir (B1064), another protease inhibitor. drugbank.comnih.gov Ritonavir is a potent inhibitor of CYP3A enzymes. nih.govfda.govmdpi.com Its co-administration "boosts" the therapeutic effect of lopinavir by suppressing its extensive metabolism. nih.govnih.gov This inhibition of CYP3A-mediated metabolism significantly increases the plasma concentrations and prolongs the half-life of lopinavir, allowing it to achieve and maintain therapeutic levels. nih.govfda.govnih.gov This strategy of pharmacokinetic enhancement is a hallmark of lopinavir therapy and underscores the critical role of metabolic pathways in the clinical application of protease inhibitors. mdpi.comencyclopedia.pub

Table 1: Key Factors in Lopinavir Metabolism

Feature Description Reference(s)
Drug Class HIV-1 Protease Inhibitor drugbank.comnih.gov
Mechanism of Action Inhibits HIV-1 protease, preventing cleavage of the Gag-Pol polyprotein. drugbank.com
Primary Metabolic Pathway Extensive oxidative metabolism. drugbank.comfda.gov
Key Metabolizing Enzyme Cytochrome P450 3A (CYP3A) isozymes. drugbank.comnih.govfda.gov
Pharmacokinetic Enhancer Co-administered with Ritonavir. drugbank.comfda.govnih.gov
Role of Ritonavir Potent inhibitor of CYP3A, which suppresses lopinavir metabolism and increases its plasma concentration. nih.govnih.govfda.govmdpi.com

Significance of Metabolites in Drug Discovery and Development

Metabolites provide a real-time snapshot of the body's biochemical activity and can reveal how drugs interact with biological systems. drugdiscoverynews.com The study of these molecules, a field known as metabolomics, is increasingly critical for identifying biomarkers, understanding disease pathways, and developing personalized treatments. biotech-spain.com

In some cases, an active metabolite may possess a superior pharmacological, pharmacokinetic, or safety profile compared to its parent compound. acs.org This has led to the successful development and marketing of several active metabolites as drugs in their own right. acs.org Therefore, identifying and characterizing metabolites is essential for:

Understanding the complete mechanism of action of a drug. nih.gov

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov

Identifying new chemical entities based on active metabolites. nih.gov

Assessing the potential for altered drug effects due to genetic variations (polymorphisms) in metabolizing enzymes. nih.gov

Research Trajectories and Academic Importance of Lopinavir Metabolite M-3/M-4

Research into the biotransformation of lopinavir has identified at least 13 oxidative metabolites. fda.gov Among these, the C-4 oxidation products, designated M-3 and M-4, are predominant metabolites found in plasma. drugbank.com These metabolites, which can be referred to as 4-Hydroxylopinavir, are formed by the addition of a hydroxyl group (-OH) to the tetrahydropyrimidine (B8763341) ring of the lopinavir molecule. ontosight.ai This structural modification is a primary result of the CYP3A-mediated metabolism. nih.gov

The academic importance of this compound lies in its status as a major product of lopinavir's metabolic pathway. europa.euscbt.compharmaffiliates.com Its identification and quantification in biological samples, typically using methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential for comprehensive pharmacokinetic studies. ontosight.ai

Table 2: Chemical and Research Data for this compound

Property Details Reference(s)
Metabolite Name This compound; 4-Hydroxylopinavir ontosight.aieuropa.euscbt.com
Parent Drug Lopinavir scbt.com
Metabolic Reaction C-4 oxidation of the cyclic urea (B33335) moiety. drugbank.comnih.gov
Chemical Formula C₃₇H₄₈N₄O₆ scbt.com
Molecular Weight 644.80 g/mol scbt.com
CAS Number 221553-72-6 / 357275-54-8 scbt.com
Significance A major metabolite of lopinavir found in plasma. drugbank.compharmaffiliates.com
Reported Activity Active against HIV protease, with potency comparable to lopinavir in vitro. europa.eu

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N4O6 B600909 Lopinavir Metabolite M-3/M-4 CAS No. 221553-72-6

Properties

IUPAC Name

(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29?,30?,31-,32?,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECSHMHYHYDFLR-SWOJEPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)[C@H](CC(CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Biotransformation Pathways and Mechanisms of Lopinavir to Metabolite M 3/m 4

Enzymatic Hydroxylation Mediated by Cytochrome P450 Systems

The primary route of lopinavir (B192967) metabolism is through oxidative pathways catalyzed by the cytochrome P450 (CYP) system, located mainly in the liver. fda.govnih.gov This process involves the introduction of a hydroxyl group onto the lopinavir molecule, a reaction known as hydroxylation.

Identification and Contribution of Key CYP3A Isozymes (e.g., CYP3A4, CYP3A5)

The biotransformation of lopinavir is almost exclusively carried out by the CYP3A subfamily of enzymes. drugbank.comfda.gov Both CYP3A4 and CYP3A5 have been identified as the key isozymes responsible for the metabolism of lopinavir. europa.eujst.go.jpnih.gov While CYP3A4 is the most abundant and primary contributor to drug metabolism in the adult liver, CYP3A5 can also play a significant role, although its expression is polymorphic. jst.go.jpacs.orgnih.gov The contribution of each of these isozymes can vary between individuals, influencing the rate of lopinavir metabolism. jst.go.jp In vitro studies using recombinant CYP enzymes have confirmed that both CYP3A4 and CYP3A5 are capable of metabolizing lopinavir. researchgate.net

Stereochemical Aspects of Hydroxylation Leading to M-3/M-4 Epimers

The hydroxylation of lopinavir at the C-4 position results in the formation of two epimeric metabolites, designated as M-3 and M-4. researchgate.net Epimers are stereoisomers that differ in the configuration at only one stereocenter. The formation of these specific epimers is a consequence of the stereoselective nature of the CYP3A-mediated hydroxylation reaction. The enzyme's active site orients the lopinavir molecule in such a way that the hydroxylation can occur from different faces of the C-4 carbon, leading to the two distinct stereochemical outcomes of M-3 and M-4.

Role of NADPH in the Oxidative Metabolism of Lopinavir

The oxidative reactions catalyzed by cytochrome P450 enzymes are dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). acs.orgnih.gov NADPH acts as a crucial cofactor, providing the necessary reducing equivalents for the catalytic cycle of the CYP enzyme. Specifically, the enzyme NADPH-cytochrome P450 reductase transfers electrons from NADPH to the heme center of the CYP3A enzyme. nih.gov This reduction of the heme iron is a prerequisite for the activation of molecular oxygen and the subsequent hydroxylation of the lopinavir substrate. nih.govescholarship.org In vitro metabolism studies of lopinavir consistently require an NADPH-regenerating system to sustain the activity of the CYP enzymes. acs.orgnih.gov

Mechanistic Insights into the Formation of 4-Hydroxy Derivatives

The formation of the M-3/M-4 metabolites involves the hydroxylation of lopinavir at the 4-position. researchgate.net This reaction is a classic example of a monooxygenase reaction catalyzed by cytochrome P450. The proposed mechanism begins with the binding of lopinavir to the active site of the CYP3A enzyme. Following the transfer of an electron from NADPH via NADPH-cytochrome P450 reductase, molecular oxygen binds to the reduced heme iron of the enzyme. A second electron transfer and subsequent protonation steps lead to the cleavage of the O-O bond of the bound dioxygen, forming a highly reactive iron-oxo species. This potent oxidizing agent then abstracts a hydrogen atom from the C-4 position of lopinavir, followed by the rebound of a hydroxyl group to the resulting carbon radical, yielding the 4-hydroxy derivatives, M-3 and M-4.

Influence of Co-administered Pharmacological Agents on Lopinavir Metabolite M-3/M-4 Formation Flux

The rate of formation of lopinavir's M-3/M-4 metabolites can be significantly altered by the co-administration of other drugs that interact with the CYP3A pathway.

Effects of Potent Cytochrome P450 Inhibitors (e.g., Ritonavir) on Metabolic Pathways

Lopinavir is almost exclusively administered in combination with a low dose of ritonavir (B1064). drugbank.comnih.gov Ritonavir is a potent inhibitor of CYP3A4, the primary enzyme responsible for lopinavir metabolism. fda.govnih.govnih.gov By inhibiting CYP3A4, ritonavir significantly reduces the first-pass metabolism of lopinavir, thereby increasing its plasma concentrations and bioavailability. fda.govnih.govresearchgate.net This "boosting" effect is crucial for achieving therapeutic levels of lopinavir. drugbank.com The inhibition of CYP3A4 by ritonavir directly decreases the formation flux of the M-3/M-4 metabolites. fda.gov This interaction is a deliberate and clinically beneficial drug-drug interaction designed to enhance the therapeutic efficacy of lopinavir. drugbank.com Studies have shown that in the presence of ritonavir, the clearance of lopinavir is substantially reduced. acs.orgfrontiersin.org

Theoretical Modeling of Enzyme Inhibition and Metabolite Yield Alterations

The biotransformation of lopinavir is a complex process significantly influenced by enzyme inhibition, making it a prime subject for theoretical and computational modeling. These models are crucial for understanding and predicting how the formation and yield of its major oxidative metabolites, M-3 and M-4, are altered by co-administered drugs. The metabolism of lopinavir is almost exclusively mediated by the hepatic cytochrome P450 system, with the CYP3A4 isozyme playing the dominant role. drugbank.comfda.govbepls.com The M-3 and M-4 metabolites are primary C-4 oxidation products resulting from this enzymatic action. drugbank.combepls.com

A cornerstone of lopinavir-based therapy is its co-formulation with ritonavir, a potent inhibitor of CYP3A4. nih.govmdpi.com This "boosting" strategy is designed to inhibit lopinavir's rapid metabolism, thereby increasing its plasma concentration and therapeutic efficacy. drugbank.comnih.gov The deliberate inhibition of the primary metabolic pathway directly impacts the production of all CYP3A4-dependent metabolites, including M-3/M-4. Theoretical pharmacokinetic models have been essential in quantifying this interaction and predicting its consequences.

Pharmacokinetic models describing the interplay between lopinavir and ritonavir often employ mechanistic descriptions of enzyme inhibition. The most common approaches include competitive inhibition and maximum-effect (Emax) models. researchgate.netresearchgate.netnih.gov

Competitive Inhibition Models: These models assume that lopinavir and the inhibitor (ritonavir) compete for the same active site on the CYP3A4 enzyme. The clearance of lopinavir is mathematically related to the concentration of the inhibitor. A key parameter in these models is the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of metabolism by 50%. nih.gov For example, in vitro studies using human liver microsomes determined the IC50 value for ritonavir's inhibition of lopinavir metabolism to be as low as 0.073 µM. nih.gov

Maximum-Effect (Emax) Models: This type of model describes the relationship between the inhibitor concentration and the extent of enzyme inhibition, up to a maximum effect. It is particularly useful for describing the boosting effect of ritonavir, where a ritonavir concentration of 0.06 mg/L was found to be associated with a 50% maximum inhibition of lopinavir's apparent oral clearance (CL/F). researchgate.net

These theoretical models allow for simulations to predict how lopinavir clearance, and consequently M-3/M-4 metabolite yield, would change under various conditions. For instance, population pharmacokinetic modeling yielded a theoretical CL/F for lopinavir without ritonavir of 14.8 L/h, which was reduced to 5.73 L/h in the presence of ritonavir. nih.gov The models can also account for the influence of other drugs. The concurrent use of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are CYP3A4 inducers, was found to increase the CL/F of lopinavir by approximately 39%, thereby theoretically increasing the rate of metabolite formation in the absence of potent inhibition. nih.gov

The table below summarizes key parameters derived from various pharmacokinetic modeling studies, illustrating the quantifiable nature of these theoretical approaches in predicting metabolic outcomes.

Model ParameterDescriptionReported ValueSource
Lopinavir CL/F (without Ritonavir) The theoretical apparent oral clearance of lopinavir in the absence of an inhibitor.14.8 - 21.6 L/h researchgate.netnih.gov
Lopinavir CL/F (with Ritonavir) The apparent oral clearance of lopinavir when co-administered with ritonavir.5.73 L/h nih.gov
Ritonavir IC50 The concentration of ritonavir required to achieve 50% inhibition of lopinavir metabolism.0.073 µM (human liver microsomes) nih.gov
Ritonavir Concentration for Emax50 The concentration of ritonavir associated with 50% of the maximum inhibition of lopinavir clearance.0.06 mg/L researchgate.net
Effect of NNRTIs The increase in lopinavir CL/F when co-administered with CYP3A4 inducers like efavirenz (B1671121) or nevirapine.~39% increase nih.gov

Beyond pharmacokinetic models, other computational techniques contribute to the theoretical understanding of enzyme-drug interactions. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be used to predict the metabolic fate of novel compounds based on their chemical structure. researchgate.net Molecular dynamics simulations and binding free energy calculations (like MM/PBSA and MM/GBSA) provide atomistic insights into how lopinavir and its inhibitors bind to the active site of CYP3A4, offering a molecular-level explanation for the observed inhibition and subsequent alteration in metabolite production. acs.org

Enzyme Kinetics and Phenotyping of Lopinavir Metabolite M 3/m 4 Formation

Determination of Apparent Kinetic Parameters (Km, Vmax) for Lopinavir (B192967) Hydroxylation

The biotransformation of Lopinavir to its M-3/M-4 metabolites follows Michaelis-Menten kinetics. nih.gov However, specific apparent kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the distinct hydroxylation reaction that forms the M-3/M-4 metabolites of Lopinavir are not extensively detailed in publicly available scientific literature.

For context, studies on similar compounds, such as the HIV protease inhibitor amprenavir, show that its major metabolites are formed by human liver microsomes with Km values ranging between 10 and 70 µM. nih.gov The canonical approach to predicting in vivo clearance relies on Vmax/Km ratios derived from in vitro metabolism studies, but this method has limitations, especially for high-affinity drugs with low Km values relative to hepatic enzyme concentrations. nih.gov

Reaction Phenotyping Studies Using Recombinant Enzymes and Liver Microsomes

Reaction phenotyping is essential for identifying the specific enzymes involved in a drug's metabolism, typically using cDNA-expressed enzyme systems and chemical inhibitors. nih.govmdpi.com

In vitro-in vivo extrapolation (IVIVE) is a method used to predict human clearance from in vitro data, which is crucial for assessing potential drug-drug interactions. nih.gov This process often involves incubating the compound with human liver microsomes or hepatocytes to determine the rate of metabolism. acs.org

Characterization of Isozyme-Specific Contributions to M-3/M-4 Generation

Inhibition Kinetics of Enzymes Involved in M-3/M-4 Formation by Other Compounds (theoretical)

Given that CYP3A4 is the primary enzyme responsible for M-3/M-4 formation, its inhibition by co-administered drugs is a significant clinical consideration. Lopinavir is almost always co-formulated with Ritonavir (B1064), a potent CYP3A4 inhibitor, to "boost" Lopinavir's plasma concentrations. drugbank.commdpi.com

The inhibitory potency of various compounds against the metabolizing enzyme CYP3A4 can be quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Ritonavir is a particularly potent inhibitor. Lopinavir itself also demonstrates inhibitory effects on CYP3A enzymes.

Inhibitory Potency of Selected Compounds Against CYP3A Enzymes
CompoundEnzymeParameterValue (µM)Substrate/Assay ContextSource
RitonavirCYP3A4Ki0.02 - 0.05Testosterone, Methadone, Buprenorphine pnas.org
RitonavirCYP3A4Ki0.10 - 0.38Various pnas.org
RitonavirCYP3A7IC500.0514DHEA-S 16α-hydroxylation acs.org
LopinavirCYP3A7IC505.88DHEA-S 16α-hydroxylation acs.org
LopinavirCYP3A7IC503.01DBF metabolism asm.org

Mechanism-based inactivation (MBI) is an irreversible process where a substrate is converted by an enzyme into a reactive species that covalently binds to and inactivates the enzyme. Both Ritonavir and Lopinavir are known mechanism-based inhibitors of CYP3A4. mdpi.compnas.org

Ritonavir is one of the most potent mechanism-based inactivators of CYP3A4 used in clinical practice. mdpi.com The exact mechanism is still under investigation, but several theories have been proposed. mdpi.compnas.org These include:

Formation of a Metabolic-Intermediate Complex (MIC): A metabolite of ritonavir forms a tight, quasi-irreversible complex with the heme iron of the cytochrome P450 enzyme. mdpi.com

Covalent attachment to the Apoprotein: A reactive intermediate, formed during metabolism, binds covalently to the protein part of the enzyme. mdpi.com

Heme Destruction: The reactive intermediate attacks and destroys the enzyme's prosthetic heme group. mdpi.com

Direct Heme Ligation: Unmodified ritonavir itself binds irreversibly to the heme iron via its thiazole (B1198619) nitrogen, which prevents the enzyme from being reduced by its redox partners. mdpi.compnas.org

It is likely that Ritonavir inactivates CYP3A4 through a combination of these mechanisms, contributing to its high efficacy as a pharmacokinetic booster. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification of Lopinavir Metabolite M 3/m 4

Chromatographic Separation Techniques for Metabolite Profiling

Chromatographic techniques are indispensable for separating complex mixtures of drug metabolites from biological matrices. The development of robust and efficient separation methods is crucial for accurate metabolite profiling.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of lopinavir (B192967) and its metabolites. ontosight.ai Various HPLC methods have been developed and validated for the determination of lopinavir in biological fluids such as rat and human plasma. nih.govresearchgate.net These methods often involve a combination of protein precipitation and liquid-liquid extraction for sample preparation. nih.govresearchgate.net

A common approach involves using a C18 column for separation with a gradient elution system. nih.govresearchgate.net For instance, a Phenomenex Gemini C18 column (150 mm × 2.0 mm, 5 μm) has been successfully used with gradient elution and UV detection at 211 nm. nih.govresearchgate.net Another method employed a Symmetry C18 column (150 X 4.6mm, 5µ) with a mobile phase of acetonitrile (B52724), methanol, and phosphate (B84403) buffer, detecting lopinavir at 210 nm. derpharmachemica.com The retention time for lopinavir in such systems can be around 7.27 minutes. derpharmachemica.com These HPLC methods provide the necessary selectivity and sensitivity for quantifying lopinavir, which is a prerequisite for studying its metabolite profiles. nih.govderpharmachemica.com

Table 1: Exemplary HPLC Method Parameters for Lopinavir Analysis

ParameterCondition 1Condition 2
Column Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 μm) nih.govresearchgate.netSymmetry C18 (150 X 4.6mm, 5µ) derpharmachemica.com
Mobile Phase Gradient Elution nih.govresearchgate.netAcetonitrile: Methanol: Phosphate buffer (50:30:20 v/v/v, pH 3) derpharmachemica.com
Flow Rate Not Specified1.0 ml/min derpharmachemica.com
Detection UV at 211 nm nih.govresearchgate.netUV at 210 nm derpharmachemica.com
Retention Time (Lopinavir) Not Specified~7.27 min derpharmachemica.com

Utilization of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements in resolution, sensitivity, and speed over traditional HPLC. This is achieved by using columns with smaller particle sizes (typically less than 2 μm). scielo.brresearchgate.net UPLC methods have been successfully developed for the simultaneous determination of lopinavir and its co-formulated drug, ritonavir (B1064), along with their impurities. scielo.br

A representative UPLC method utilizes an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) with a gradient elution. scielo.brresearchgate.net The mobile phase can consist of a mixture of triethylamine (B128534) (pH 2.2) and a combination of 0.1% H3PO4 in acetonitrile and methanol. scielo.br Detection is often performed using a Photo Diode Array (PDA) detector at 215 nm. scielo.br The enhanced resolving power of UPLC is particularly beneficial for separating structurally similar metabolites like the M-3/M-4 isomers from the parent drug and other metabolites. nih.gov

Table 2: UPLC Method Parameters for Lopinavir Analysis

ParameterCondition
Column Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) scielo.brresearchgate.net
Mobile Phase Gradient of Triethylamine (pH 2.2) and 0.1% H3PO4 in Acetonitrile/Methanol scielo.br
Flow Rate 0.4 mL/min scielo.br
Detection PDA at 215 nm scielo.br
Run Time 12 min scielo.br

Mass Spectrometry Approaches for Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides detailed structural information and enables highly sensitive quantification of metabolites. When coupled with liquid chromatography, it becomes an indispensable tool in drug metabolism studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Structure Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the gold standards for the identification and quantification of drug metabolites. ontosight.airesearchgate.net These techniques have been extensively used to characterize the metabolites of lopinavir. researchgate.net In vitro studies using human liver microsomes have identified multiple metabolites, with the 4-oxo-lopinavir (M-1) and the 4-hydroxy-lopinavir stereoisomers (M-3 and M-4) being the major ones. researchgate.net

LC-MS/MS methods for lopinavir often utilize a C18 column and a mobile phase consisting of acetonitrile and formic acid in water. ijper.org The mass spectrometer is typically operated in positive ion mode using electrospray ionization (ESI). nih.govnih.gov For lopinavir, the transition from the protonated molecule [M+H]+ at m/z 629.83 to a specific product ion (e.g., m/z 447.38) is monitored for quantification. ijper.orgresearchgate.net The fragmentation patterns obtained from MS/MS analysis are crucial for elucidating the chemical structures of the metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for determining the elemental composition of unknown metabolites and confirming their identity. thermofisher.com Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. nih.govthermofisher.com

In the context of lopinavir metabolite profiling, UPLC coupled with TOF-MS (UPLC-TOFMS) has been used to identify various reactive metabolites. nih.gov This approach allows for the accurate mass determination of the protonated molecules and their fragment ions, facilitating the structural interpretation of novel metabolites. nih.gov For instance, HRMS can distinguish between metabolites with the same nominal mass but different elemental compositions, providing a higher degree of confidence in metabolite identification. thermofisher.com

Bioanalytical Method Development and Validation for Preclinical Biological Matrices

The development and validation of bioanalytical methods are critical for obtaining reliable pharmacokinetic data from preclinical studies. These methods must be robust, accurate, and precise, adhering to regulatory guidelines.

For the analysis of lopinavir and its metabolites in preclinical matrices like rat plasma, various methods have been developed and validated. nih.govnih.gov These methods often involve sample preparation techniques such as protein precipitation with acetonitrile, followed by liquid-liquid extraction. nih.govresearchgate.net

Validation of these bioanalytical methods typically includes the assessment of:

Selectivity and Specificity: Ensuring that the method can differentiate the analyte from other components in the matrix. nih.gov

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. nih.govderpharmachemica.com

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter in the measurements, respectively. nih.govresearchgate.net

Recovery: Assessing the efficiency of the extraction procedure. nih.gov

Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

A validated HPLC-UV method for lopinavir in rat plasma demonstrated linearity in the range of 10-10,000 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL. nih.govresearchgate.net The accuracy and precision were within the acceptable limits set by the Food and Drug Administration (FDA). nih.govresearchgate.net Such validated methods are essential for conducting pharmacokinetic studies and understanding the in vivo behavior of lopinavir and its metabolites, including M-3/M-4. nih.govnih.gov

Considerations for Sample Preparation and Matrix Effects

The accurate quantification of Lopinavir Metabolite M-3/M-4 in biological samples, such as plasma, is heavily dependent on the sample preparation method, which aims to extract the analyte of interest and remove interfering substances. ontosight.airesearchgate.net Common techniques applied in the analysis of lopinavir and its metabolites include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.govscispace.com

One validated approach for lopinavir in plasma combines protein precipitation with cold acetonitrile followed by an LLE step using a n-hexane–ethyl acetate (B1210297) mixture. researchgate.net Another method developed for lopinavir and its prodrugs in cell lysate utilized methanolic precipitation. nih.gov SPE is also a widely used technique, with OASIS® HLB columns being effective for extracting lopinavir from plasma. researchgate.net For a range of antiviral drugs, micro-solid phase extraction (µ-SPE) has been employed, sometimes using a combined sorbent with both C18 and ion exchange properties to accommodate analytes with diverse physicochemical characteristics. mdpi.com

A significant challenge in bioanalysis, particularly with highly sensitive LC-MS/MS methods, is the presence of matrix effects. mdpi.comresearchgate.net These effects arise from co-eluting endogenous components in the biological sample that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.comoup.com For instance, studies on multiple antiviral drugs have shown that matrix effects can be substantial, manifesting as signal enhancement in reversed-phase (RP) chromatography and signal suppression in hydrophilic interaction liquid chromatography (HILIC). mdpi.com To counteract these effects, the use of matrix-matched calibration curves is a common and effective strategy. mdpi.com The choice of ionization source can also play a role; atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than the more commonly used electrospray ionization (ESI), especially for less polar compounds. mdpi.com

Assessment of Linearity, Sensitivity, Precision, and Accuracy for Research Applications

For research applications, analytical methods must be rigorously validated to ensure that the data generated is reliable. The key parameters assessed are linearity, sensitivity, precision, and accuracy. nih.gov While specific validation data for the M-3/M-4 metabolite is not always detailed separately from the parent drug, the performance of assays for lopinavir provides a strong benchmark for the expected analytical performance.

Linearity establishes the relationship between the instrument response and the known concentration of the analyte. A linear relationship, typically demonstrated by a correlation coefficient (r²) greater than 0.99, is desired over a specified range. researchgate.netresearchgate.net

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. researchgate.net The LLOQ is critical for pharmacokinetic studies where metabolite concentrations may be low.

Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision assesses variability within a single day, while inter-day precision assesses it across different days. researchgate.net For bioanalytical methods, a precision of ≤15% is generally required, except at the LLOQ, where ≤20% is acceptable. researchgate.netnih.gov

Accuracy measures the agreement between the measured concentration and the true concentration. It is expressed as the percentage of the nominal value or relative error (%RE). researchgate.net The typical acceptance criterion for accuracy is within ±15% of the nominal value (±20% at the LLOQ). researchgate.netnih.gov

The following tables summarize validation data from various studies on the parent compound, lopinavir, which illustrate the performance of modern analytical methods.

Table 1: Linearity and Sensitivity (LLOQ) of Lopinavir in Various Assays

Analytical MethodMatrixLinear Range (ng/mL)LLOQCorrelation Coefficient (r²)Source
HPLC-UVRat and Human Plasma10 - 10,00010 ng/mL> 0.99 researchgate.net
LC-MS/MSHuman Plasma62.5 - 10,00015 pg/mLNot Reported nih.gov
LC-MS/MSHuman Plasma50 - 20,00050 ng/mL> 0.99 scispace.com
LC-MS/MSHuman Plasma1 - 1,00010 pg/mL≥ 0.99 nih.gov
LC-MS/MSBeWo Cell Lysate6 - 189Not ReportedNot Reported nih.gov
UPLC-MS-MSHuman Plasma30 - 15,00030 ng/mLNot Reported oup.com

Table 2: Precision and Accuracy of Lopinavir in Various Assays

Analytical MethodPrecision (RSD% or CV%)Accuracy (%RE or Range)Source
HPLC-UVIntra-day & Inter-day: ≤15% (≤20% at LLOQ)Intra-day & Inter-day: within ±15% (±20% at LLOQ) researchgate.net
LC-MS/MSIntra-day & Inter-day: <9.2% and <11.8%-6.9% to +7.6% researchgate.net
LC-MS/MSIntra-day & Inter-day: <15%Absolute recovery >75% nih.gov
LC-MS/MS<15%85-115% scispace.com
LC-MS/MSIntra-day & Inter-day: <5%98.8% to 105.3% nih.gov
LC-MS/MS≤15% RSD≤15% different from nominal nih.gov

In Vitro and Preclinical Biological Activities of Lopinavir Metabolite M 3/m 4

Evaluation of Antiviral Activity in Cell-Based Assays

The antiviral potential of lopinavir (B192967) metabolites is a subject of scientific investigation to fully understand the drug's in vivo effects. Although generally less potent than the parent compound, some metabolites of protease inhibitors have been shown to retain a degree of antiviral activity. ontosight.ai

Assessment of Inhibitory Potency Against Viral Targets

Lopinavir Metabolite M-3/M-4 is recognized as an active metabolite that can inhibit HIV protease, the key enzyme required for viral replication. The chemical structure of M-3/M-4 is distinguished from lopinavir by the addition of a hydroxyl group on the tetrahydropyrimidine (B8763341) ring. ontosight.ai This structural modification, while allowing the metabolite to bind to the active site of the HIV protease, influences its inhibitory potency. ontosight.ai

Comparative Antiviral Efficacy with Parent Lopinavir and Other Metabolites

The primary antiviral activity of the lopinavir/ritonavir (B1064) combination therapy is attributed to lopinavir. fda.govfda.gov Studies consistently show that lopinavir metabolites, including M-3/M-4, possess lower antiviral potency than the parent drug. ontosight.ai Lopinavir itself is a highly potent inhibitor of the wild-type HIV-1 protease, with a Ki of 1.3 pM and an EC50 of 17 nM in MT4 cells in the absence of human serum. selleckchem.com

For comparison, another active metabolite, Lopinavir Metabolite M-1, demonstrates antiviral activity in MT-4 cells with an EC50 of 1.413 μM, which is substantially higher than that of the parent compound, indicating lower potency. medchemexpress.com A direct comparative study quantifying the antiviral efficacy (e.g., EC50) of the M-3/M-4 metabolite against lopinavir and other metabolites in the same cell-based assay system is not available in the reviewed scientific literature.

Table 1: Comparative Antiviral Activity of Lopinavir and its Metabolites
CompoundTargetActivity MetricValueReference
LopinavirHIV ProteaseKi1.3 pM selleckchem.com
LopinavirHIV-1 (in MT4 cells)EC5017 nM targetmol.com
Lopinavir Metabolite M-1HIV ProteaseKi0.7 pM medchemexpress.com
Lopinavir Metabolite M-1HIV (in MT-4 cells)EC501.413 µM medchemexpress.com
This compoundHIV ProteaseActivityActive, but less potent than Lopinavir ontosight.ai

Interactions with Drug Transporters

Substrate and Inhibitory Potential on Efflux and Uptake Transporters (e.g., P-glycoprotein) in In Vitro Systems

The parent drug, lopinavir, is a known substrate and inhibitor of the efflux transporter P-glycoprotein (P-gp/MDR1). drugbank.comasm.org It is also transported by the multidrug resistance-associated protein 2 (MRP2), but not significantly by MRP1 or breast cancer resistance protein (BCRP). nih.gov In vitro studies have demonstrated that lopinavir can inhibit P-gp, which may affect the transport of other co-administered drugs. drugbank.comasm.org

There is no specific information available in the reviewed literature regarding whether this compound acts as a substrate or an inhibitor of efflux or uptake transporters like P-glycoprotein. The research has primarily focused on the parent compound.

Modulation of Transport Activity in Cell-Based Models (e.g., Caco-2 monolayers)

The Caco-2 cell line, which expresses transporters like P-gp, is a standard in vitro model for studying intestinal drug absorption. nih.govtandfonline.com Studies using this model show that lopinavir is a potent inhibitor of P-gp-mediated efflux, with an IC50 of 1.7 µM for the inhibition of rhodamine 123 (a P-gp substrate) efflux in Caco-2 monolayers. selleckchem.comtargetmol.com Furthermore, prolonged exposure to lopinavir has been shown to induce the expression of P-gp protein and mRNA levels in certain cell lines. selleckchem.comasm.org

Specific studies evaluating the direct effect of this compound on transport activity in Caco-2 cell monolayers or other cell-based models are absent from the reviewed scientific literature. Therefore, its potential to modulate the activity of transporters like P-gp remains uncharacterized.

Cytochrome P450 Enzyme Induction and Inhibition Potential of Metabolite M-3/M-4

This compound is the product of metabolism by CYP3A enzymes. drugbank.comselleckchem.com The parent drug, lopinavir, particularly when co-administered with the potent CYP3A4 inhibitor ritonavir, is involved in a complex array of drug-drug interactions centered on the cytochrome P450 system. aafp.orgapsf.org Lopinavir itself demonstrates mechanism-based inhibition of CYP3A4. apsf.org The lopinavir/ritonavir combination is also known to induce other CYP enzymes, including CYP1A2, CYP2C9, and CYP2C19, which can lead to increased metabolism of other drugs. apsf.orgnih.gov

The potential for the M-3/M-4 metabolite itself to either inhibit or induce cytochrome P450 enzymes has not been specifically detailed in the available literature. It is unclear if this metabolite contributes to the net induction or inhibition effects observed with lopinavir therapy. Research into the bioactivation of lopinavir suggests that CYP3A4 is the primary enzyme involved, but other enzymes like CYP2D6 and CYP1A2 may also play minor roles in the metabolism of lopinavir or its subsequent metabolites. nih.gov However, the specific inhibitory or inductive potential of the stable M-3/M-4 metabolite on these or other CYP enzymes has not been reported.

Table 2: Known Cytochrome P450 Interactions of Parent Drug Lopinavir
EnzymeInteraction with Lopinavir (or Lopinavir/Ritonavir)Reference
CYP3A4Substrate and mechanism-based inhibitor drugbank.comfda.govapsf.org
CYP1A2Induced by Lopinavir/Ritonavir nih.gov
CYP2C9Induced by Lopinavir/Ritonavir nih.gov
CYP2C19Induced by Lopinavir/Ritonavir nih.gov
CYP1A2, 2B6, 2C19, 2D6Weak or negligible inhibition by Lopinavir selleckchem.com

Impact on Metabolic Capacity of Drug-Metabolizing Enzymes in Hepatic Systems

The interaction of lopinavir and its metabolites with drug-metabolizing enzymes is complex. The parent drug, lopinavir, is almost exclusively co-administered with ritonavir, a potent inhibitor of CYP3A, to increase lopinavir's bioavailability. drugbank.com The combination of lopinavir/ritonavir is known to have a dual effect on hepatic enzymes; it strongly inhibits some while inducing others. apsf.orgnih.gov

Lopinavir itself is a less potent CYP3A4 inhibitor than ritonavir but still contributes to the net inhibition of this enzyme. apsf.orgnih.gov Concurrently, the lopinavir/ritonavir combination is known to be an inducer of other CYP450 enzymes, including CYP2C9, CYP2C19, and CYP1A2, as well as glucuronidation pathways. apsf.orghiv-druginteractions.orgpsychiatrist.com This induction can lead to decreased plasma concentrations of co-administered drugs that are substrates for these enzymes. hiv-druginteractions.org For example, co-administration of lopinavir/ritonavir has been observed to decrease the exposure of abacavir (B1662851) and lamotrigine, likely through the induction of glucuronidation. hiv-druginteractions.orgpsychiatrist.com

While the effects of the parent lopinavir/ritonavir combination are well-documented, specific in vitro studies detailing the direct impact of the isolated M-3/M-4 metabolite on the metabolic capacity of various drug-metabolizing enzymes are not extensively covered in publicly available research. The predominant focus has been on the parent compounds' net effects. The M-3/M-4 metabolites, along with the M-1 metabolite, are suspected to be substrates for the drug transporter P-glycoprotein (MDR1), which would influence their distribution and clearance. core.ac.uk

Table 1: Summary of Lopinavir/Ritonavir Effects on Hepatic Drug-Metabolizing Enzymes

Enzyme/PathwayObserved Effect of Lopinavir/RitonavirReference
CYP3A4Strong Inhibition (primarily by ritonavir, with contribution from lopinavir) apsf.orgnih.govpsychiatrist.com
CYP2D6Inhibition (weaker than CYP3A4 inhibition) nih.govpsychiatrist.com
CYP1A2Induction apsf.orghiv-druginteractions.org
CYP2C9Induction apsf.orgnih.govhiv-druginteractions.org
CYP2C19Induction apsf.orghiv-druginteractions.org
Glucuronidation (UGT)Induction nih.govhiv-druginteractions.org

Receptor-Mediated Induction Pathways (e.g., Pregnane X Receptor)

The induction of drug-metabolizing enzymes by the lopinavir/ritonavir combination is mediated through the activation of nuclear receptors, most notably the Pregnane X Receptor (PXR). nih.gov PXR is a key transcriptional regulator of genes encoding drug-metabolizing enzymes and transporters, including CYP3A4, CYP2C9, and P-glycoprotein. nih.govmdpi.com

Both lopinavir and ritonavir are known to activate PXR, which in turn leads to the increased expression (induction) of their target genes. nih.gov This PXR-mediated induction is the mechanism behind the observed decrease in concentrations of certain co-administered drugs that are substrates of enzymes like CYP2C9 and CYP2C19. apsf.orghiv-druginteractions.org The net clinical effect of lopinavir/ritonavir administration represents a balance between potent CYP3A inhibition and PXR-mediated induction of other metabolic pathways. nih.gov

Comparative Preclinical Metabolism and Disposition of Lopinavir Metabolite M 3/m 4

Interspecies Metabolic Differences Leading to M-3/M-4 Formation

The biotransformation of the HIV-1 protease inhibitor lopinavir (B192967) is a complex process that results in the formation of several metabolites. Among these, the epimeric pair of 4-hydroxy-lopinavir, designated as M-3 and M-4, are considered major metabolites across various species, including preclinical animal models such as rats and dogs, as well as in humans. nih.govresearchgate.netacs.org The formation of these metabolites is a critical aspect of lopinavir's disposition and is subject to interspecies variations.

Qualitative and Quantitative Comparative Metabolite Profiling Across Animal Models (e.g., rats, dogs)

Qualitative analysis of lopinavir's metabolic fate has demonstrated a consistent pattern of oxidative metabolism across different species. In vitro studies utilizing liver microsomes from rats, dogs, monkeys, and humans have all identified M-3 and M-4 as principal metabolites. researchgate.netacs.org These metabolites arise from the hydroxylation of the carbon-4 position on the cyclic urea (B33335) moiety of the lopinavir molecule. nih.gov The metabolite profile in liver microsomes from these species is generally similar, indicating a conserved primary metabolic pathway. acs.org

However, quantitative differences in the rate of metabolite formation exist between species. For instance, studies have shown that rodent liver microsomes tend to metabolize lopinavir at a faster rate compared to those from dogs. acs.org While M-3 and M-4 are major metabolites in both rats and dogs, the relative abundance of other minor metabolites can vary. For example, metabolite M-2 (6-hydroxy-lopinavir) has been observed to be formed at a higher rate in rodents compared to dogs and humans. acs.org

In plasma, unchanged lopinavir is the primary component, accounting for over 88% of the total radioactivity in all species studied, with only small quantities of oxidative metabolites being present. nih.gov This is largely due to the co-administration of ritonavir (B1064), a potent inhibitor of cytochrome P450 3A (CYP3A), the primary enzyme responsible for lopinavir metabolism. nih.govdrugbank.com

A summary of the qualitative and key quantitative findings is presented in the table below.

SpeciesPrimary MetabolitesKey Interspecies DifferencesPrimary Route of Excretion
Rat M-3/M-4 (4-hydroxy-lopinavir), M-1 (4-oxo-lopinavir)Faster formation of M-2 (6-hydroxy-lopinavir) compared to dogs.Feces (>82% of radioactive dose)
Dog M-3/M-4 (4-hydroxy-lopinavir), M-1 (4-oxo-lopinavir)Slower formation of M-2 compared to rats.Feces (>82% of radioactive dose)

Analysis of Organ-Specific Contribution to Metabolite Formation and Elimination in Preclinical Species

The liver is the principal organ responsible for the metabolic clearance of lopinavir and the formation of its metabolites, including M-3 and M-4. researchgate.netnih.gov In vitro studies using liver microsomes from both rats and dogs have definitively shown the capacity of this organ to extensively metabolize lopinavir. acs.org The metabolism is primarily mediated by the CYP3A subfamily of enzymes. drugbank.comnih.gov

The intestine also plays a role in the first-pass metabolism of lopinavir. Studies in rats have indicated that while the liver has a significantly higher intrinsic clearance capacity for lopinavir compared to the intestine, the contribution of the gut to presystemic metabolism is not negligible. researchgate.net The expression of CYP3A enzymes in the enterocytes contributes to this intestinal metabolism. researchgate.net

Following their formation, primarily in the liver, the M-3/M-4 metabolites, along with other metabolites and unchanged lopinavir, are predominantly eliminated via the hepato-biliary system into the feces. nih.gov Tissue distribution studies in rats have shown that radioactivity from [14C]lopinavir is extensively distributed into various tissues, with the notable exception of the brain. nih.gov High concentrations of radioactivity have been observed in the gastrointestinal tract, liver, and kidneys, which are key organs in metabolism and excretion. nih.gov The elimination from these tissues is primarily through the biliary route.

Pharmacokinetic Modeling of Metabolite M-3/M-4 in Preclinical Animal Models

Pharmacokinetic modeling is a crucial tool for understanding and predicting the disposition of drugs and their metabolites. For lopinavir, physiologically based pharmacokinetic (PBPK) models have been developed to simulate its complex pharmacokinetic profile, which is significantly influenced by co-administered ritonavir.

Development of Physiologically Based Pharmacokinetic (PBPK) Models for Metabolite Disposition

While comprehensive PBPK models have been established for the parent drug, lopinavir, in various species including humans, specific PBPK models focusing on the disposition of the M-3/M-4 metabolites in preclinical animal models are not extensively detailed in publicly available literature. nih.govresearchgate.netscienceopen.com The existing lopinavir PBPK models are complex, incorporating parameters for absorption, distribution, and metabolism, with a particular emphasis on the drug-drug interaction with ritonavir through the inhibition of CYP3A4. nih.gov

The development of a PBPK model for the M-3/M-4 metabolites would necessitate the determination of several key parameters for these specific metabolites. These would include their formation clearance from lopinavir, their own distribution properties (such as tissue-to-plasma partition coefficients), and their subsequent elimination pathways. While the formation of M-3/M-4 is known to be via CYP3A-mediated oxidation, their potential for further metabolism or direct excretion would need to be characterized to build a robust predictive model.

Prediction of Metabolite Exposure in Preclinical Animal Systems

A validated PBPK model for lopinavir in rats and dogs could be used to predict the systemic and tissue-specific concentrations of lopinavir. scienceopen.com Given that M-3 and M-4 are major metabolites, their formation rate would be directly proportional to the metabolic clearance of lopinavir. Therefore, a well-parameterized PBPK model could, in principle, be extended to predict the exposure of M-3/M-4. This would be achieved by integrating the rate of lopinavir metabolism with the pharmacokinetic parameters of the metabolites themselves. However, without specific experimental data on the disposition of the isolated M-3/M-4 metabolites, such predictions would carry a degree of uncertainty.

The table below outlines the general approach and data requirements for developing and utilizing a PBPK model to predict M-3/M-4 exposure.

Modeling AspectDescriptionKey Data Requirements
Model Development Construction of a PBPK model specifically for the M-3/M-4 metabolites, linked to a validated lopinavir model.- In vitro metabolic kinetics of M-3/M-4 formation in rat and dog liver and intestinal microsomes. - Physicochemical properties of M-3/M-4 (e.g., lipophilicity, pKa). - Plasma protein binding of M-3/M-4. - Tissue-to-plasma partition coefficients for M-3/M-4 in rats and dogs. - Elimination pathways and clearance of M-3/M-4.
Exposure Prediction Simulation of the concentration-time profiles of M-3/M-4 in plasma and various tissues of rats and dogs.- Validated PBPK model for lopinavir in the respective species. - Dosing regimen of lopinavir/ritonavir. - The developed PBPK model for M-3/M-4.

Emerging Research Directions and Advanced Methodologies for Lopinavir Metabolite M 3/m 4 Studies

Application of Systems Biology and Metabolomics in Understanding Lopinavir (B192967) Biotransformation

Systems biology and metabolomics are pivotal in elucidating the complex processes of lopinavir's transformation within the body. Lopinavir undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A isozymes. drugbank.comeuropa.eu The M-3/M-4 metabolites, which are major metabolites of lopinavir, are formed through hydroxylation on the tetrahydropyrimidine (B8763341) ring. ontosight.ai

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has been instrumental in identifying the range of lopinavir metabolites. nih.gov Through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), researchers can identify and quantify lopinavir and its metabolites in biological samples. ontosight.airsc.org For instance, a metabolomics approach was used to identify twelve glutathione (B108866) (GSH)-trapped reactive metabolites of lopinavir in human liver microsomes, highlighting the bioactivation pathways. nih.gov Such studies are crucial for understanding the complete metabolic profile of lopinavir and the potential biological activities of its metabolites. ontosight.ai

Recent studies have utilized metabolomics to investigate the broader effects of lopinavir on cellular metabolism. These investigations have revealed that lopinavir can induce significant metabolic changes in cells. rsc.orgnih.gov Understanding these metabolic shifts is essential for a comprehensive view of the drug's effects beyond its primary antiviral action.

Table 1: Key Lopinavir Metabolites and their Formation Pathway

MetaboliteFormation PathwayKey Enzyme
M-3/M-4 (4-Hydroxylopinavir) OxidationCYP3A4 nih.gov
M-1 OxidationCYP3A4 nih.gov

This table summarizes the primary metabolic pathways for key lopinavir metabolites based on available research.

Computational Chemistry and Molecular Dynamics Simulations for Enzyme-Metabolite Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between lopinavir, its metabolites, and enzymes at an atomic level. nih.gov These methods are particularly useful for studying the binding of lopinavir and its metabolites to the active site of enzymes like HIV-1 protease and the metabolic enzyme CYP3A4. nih.govdigitellinc.com

Molecular docking studies have been employed to predict the binding affinity and conformation of lopinavir and its analogues within the active sites of viral proteases. nih.govnih.govespublisher.com For example, docking studies have shown that lopinavir interacts with key amino acid residues in the active site of the SARS-CoV-2 main protease (Mpro). researchgate.netarchivesofmedicalscience.com These computational predictions help in understanding the structural basis of inhibition and can guide the design of new, more potent inhibitors. nih.gov

Table 2: Examples of Computational Studies on Lopinavir Interactions

Study TypeTarget EnzymeKey Findings
Molecular DockingSARS-CoV-2 MproIdentified potential binding interactions of lopinavir with the active site. researchgate.netarchivesofmedicalscience.com
Molecular DynamicsCYP3A4Revealed the importance of specific amino acid residues for inhibitor binding and complex stability. mdpi.comresearchgate.net
Molecular DockingHIV-1 ProteaseDemonstrated significant binding affinity of lopinavir analogues to the protease. nih.gov

This table provides examples of how computational methods are being used to study lopinavir's interactions with key enzymes.

Integration of Multi-Omics Data for Comprehensive Metabolic Pathway Delineation

A comprehensive understanding of lopinavir's metabolic fate requires the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This multi-omics approach allows for a more complete picture of the factors influencing drug metabolism and response. frontiersin.org

Genomic data can identify genetic variations in metabolic enzymes like CYP3A4 that may affect the rate of lopinavir metabolism and the formation of metabolites such as M-3/M-4. Proteomics can quantify the levels of these enzymes in tissues, while transcriptomics can measure the expression of the genes that code for them. nih.govfrontiersin.org When combined with metabolomic data on the levels of lopinavir and its metabolites, this integrated approach can provide a detailed delineation of the metabolic pathways and their regulation. nih.gov

The integration of multi-omics data is becoming increasingly important in personalized medicine, where the goal is to tailor drug therapy to an individual's unique genetic and metabolic profile. nih.gov By understanding the complex interplay of factors that govern lopinavir's biotransformation, it may be possible to predict an individual's metabolic phenotype and optimize treatment strategies. atsjournals.org

Development of Novel Synthetic Routes for Stable-Isotope Labeled M-3/M-4 for Research Applications

The availability of stable-isotope labeled (SIL) standards of lopinavir and its metabolites is crucial for quantitative bioanalysis. musechem.com SIL internal standards are essential for accurate quantification in mass spectrometry-based assays, as they can correct for variations in sample preparation and instrument response. researchgate.net

Recent research has focused on the development of novel synthetic routes to produce lopinavir and its derivatives. researchgate.netnih.govacs.org These synthetic strategies can be adapted to incorporate stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of the M-3/M-4 metabolites. For example, lopinavir-d8, a deuterated version of lopinavir, is used in pharmacokinetic studies to accurately track the drug's metabolism and distribution. musechem.commedchemexpress.comnih.gov

Q & A

Q. What analytical methodologies are recommended for identifying and quantifying Lopinavir Metabolite M-3/M-4 in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Method validation should include parameters such as linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
  • In vitro metabolic studies using human liver microsomes (HLMs) with NADPH cofactors can confirm metabolic pathways. Monitor time-dependent formation of M-3/M-4 under controlled pH (7.4) and temperature (37°C) conditions .
  • Cross-validation with ELISA kits (e.g., rat GPMM assays) may supplement quantification but requires verification against LC-MS/MS to avoid antibody cross-reactivity .

Q. What is the metabolic pathway of Lopinavir leading to M-3/M-4 formation, and which enzymes are involved?

Answer:

  • M-3/M-4 are secondary metabolites generated via oxidation and epoxidation of Lopinavir’s parent compound. Primary metabolites (e.g., M-1) undergo further modifications by CYP3A4/5 , with minor contributions from CYP2D6 .
  • NADPH-dependent microsomal assays are critical for pathway elucidation. For example, incubate Lopinavir with HLMs and NADPH for 60 minutes, followed by LC-MS analysis to track metabolite progression .
  • Contradiction Note: Some sources label M-3/M-4 as primary metabolites, possibly due to species-specific or experimental condition variations (e.g., rodent vs. human models) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across studies?

Answer:

  • Comparative meta-analysis of in vitro (microsomes) and in vivo (plasma/urine) data is essential. For example, M-3/M-4 may dominate in HLMs but be undetectable in clinical samples due to rapid excretion or further metabolism .
  • Species-specific profiling : Test parallel assays in rodent, canine, and human models to identify interspecies variability in CYP enzyme activity .
  • Isotopic labeling (e.g., Lopinavir-d8) can trace metabolic stability and distinguish artifactual peaks from true metabolites .

Q. What experimental design considerations are critical for pharmacokinetic studies of M-3/M-4 in heterogeneous patient populations?

Answer:

  • Sample size estimation : Use pilot data to calculate power (>80%) for detecting inter-individual variability (e.g., CYP3A4 polymorphisms). For instance, a cohort of n ≥ 50 ensures robust statistical significance in population pharmacokinetic modeling .
  • Metadata standardization : Document covariates like age, BMI, co-administered drugs (e.g., ritonavir), and renal/hepatic function to account for confounding factors .
  • Longitudinal sampling : Collect plasma samples at 0, 2, 4, 8, and 24 hours post-dose to capture metabolite accumulation and clearance kinetics .

Q. How can researchers address low recovery rates of M-3/M-4 in stability studies?

Answer:

  • Matrix stabilization : Add 1% sodium fluoride to inhibit esterase activity in blood samples, preventing metabolite degradation .
  • Storage validation : Test metabolite stability at -80°C over 6 months with interim checks at 1, 3, and 6 months. Report degradation thresholds (e.g., <15% loss) .
  • Extraction optimization : Use solid-phase extraction (SPE) with Oasis HLB cartridges for improved recovery (>90%) compared to protein precipitation .

Q. What strategies mitigate CYP3A4 inhibition by Lopinavir when studying M-3/M-4 drug-drug interactions (DDIs)?

Answer:

  • Competitive inhibition assays : Co-incubate Lopinavir with CYP3A4 substrates (e.g., midazolam) at varying concentrations (1–50 µM) to calculate inhibition constants (Ki). For example, Lopinavir’s Ki for CYP3A4 is 7.3 µM .
  • Physiologically-based pharmacokinetic (PBPK) modeling : Simulate DDIs using software like Simcyp, incorporating parameters such as hepatic blood flow and enzyme abundance .
  • Clinical corroboration : Validate in vitro findings with therapeutic drug monitoring (TDM) in patients on combination therapies (e.g., antiretrovirals + statins) .

Data Contradiction Analysis

Q. Why do some studies report M-3/M-4 as pharmacologically inactive, while others suggest indirect activity?

Answer:

  • Metabolite purification challenges : Residual Lopinavir in samples (even at 0.1%) can confound activity assays. Use preparative HPLC to isolate M-3/M-4 with >99% purity before testing .
  • Off-target screening : Employ broad-panel kinase or receptor binding assays to detect unexpected interactions (e.g., GPCR modulation) .
  • Clinical relevance : Even inactive metabolites may alter parent drug pharmacokinetics (e.g., via transporter inhibition) .

Q. How should researchers interpret conflicting data on M-3/M-4’s role in HIV treatment efficacy or toxicity?

Answer:

  • Dose-response correlation : Analyze plasma M-3/M-4 levels against viral load reduction and adverse events (e.g., hepatotoxicity) in clinical cohorts. Use multivariate regression to adjust for covariates .
  • Mechanistic studies : Compare metabolite accumulation in resistant (e.g., V82A mutant protease) vs. wild-type HIV strains to assess contribution to efficacy .
  • Toxicogenomics : Profile hepatic stress markers (e.g., ALT, AST) in patients with high M-3/M-4 exposure to evaluate safety thresholds .

Methodological Best Practices

Q. What validation criteria are essential for publishing M-3/M-4 quantification methods?

Answer:

  • ICH M10 Compliance : Include specificity, accuracy (85–115%), precision (intra-day CV <15%), and lower limit of quantification (LLOQ ≤1 ng/mL) .
  • Cross-laboratory reproducibility : Share aliquots of a pooled patient sample with collaborating labs to validate inter-institutional consistency .
  • Reference standards : Use certified M-3/M-4 (e.g., Bellancom-B53895) with Lot-specific COA for traceability .

Q. How to optimize in vitro models for studying M-3/M-4’s transport and distribution?

Answer:

  • Caco-2 permeability assays : Measure apical-to-basal flux of M-3/M-4 under pH 6.5/7.4 conditions to simulate intestinal absorption. Include inhibitors (e.g., cyclosporine A) to assess P-gp/BCRP involvement .
  • Transfected cell lines : Use HEK293 cells overexpressing OATP1B1 or MRP2 to quantify transporter-mediated uptake/efflux .
  • Plasma protein binding : Equilibrium dialysis (37°C, 24 hours) with human serum albumin (40 g/L) to determine unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.